(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid
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Overview
Description
“(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid”, also known as TFPA, is a chemical compound that has gained significant interest in scientific research. It has a CAS Number of 399580-48-4 and a molecular weight of 232.16 .
Synthesis Analysis
The synthesis of trifluoromethoxylated compounds has been an area of great interest . A general late-stage C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion has been shown . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .Molecular Structure Analysis
The molecular formula of “(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid” is C10H7F3O3 . The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons .Chemical Reactions Analysis
The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent . In addition, ortho-position selective C-H trifluoromethoxylation of pyridines is observed .Physical And Chemical Properties Analysis
The physical form of “(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid” is solid . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds .Scientific Research Applications
Optoelectronic Properties and Dye-Sensitized Solar Cells (DSSCs)
A theoretical study focused on the structural, optoelectronic, and thermodynamic properties of a similar compound, highlighting its potential as a nonlinear optical material due to its dipole moment, polarizability, and hyperpolarizability. This indicates a promising application in the field of optoelectronics and materials science for developing advanced optical devices (Fonkem et al., 2019).
Molecular Engineering for Solar Cell Applications
Novel organic sensitizers, including derivatives of phenylacrylic acids, have been engineered for solar cell applications, demonstrating high conversion efficiency when anchored onto TiO2 film. This signifies the role of such compounds in enhancing the performance of dye-sensitized solar cells (Kim et al., 2006).
Metal Complexes and Halogen-Halogen Interactions
Research on fluoro-phenyl-acrylic acids, including compounds structurally related to "(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid," has synthesized new metal complexes to study halogen-halogen interactions. This work provides insights into the molecular design and interactions critical for developing materials with specific magnetic properties (Liu et al., 2011).
Polymerization and High-Tech Applications
A review on the polymerization of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, closely related to the target compound, discusses their uses and applications in high-tech fields. These polymers are noted for their low toxicity, ease of handling, and versatility, indicating potential applications in lithography, optics, and as materials for fuel cells and lithium-ion batteries (Patil & Améduri, 2013).
Corrosion Inhibition
Self-assembled films formed from acrylic acid derivatives on iron surfaces have been studied for their corrosion inhibition capabilities. This research suggests the potential of such compounds in protective coatings to prevent metal corrosion (Zhang Zhe et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-[2-(trifluoromethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUAUKXVCMIBS-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid | |
CAS RN |
399579-92-1 |
Source
|
Record name | (2E)-3-[2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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